4-(2-メトキシフェニル)ブタン酸

説明

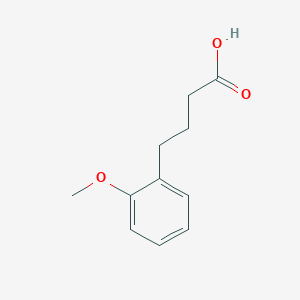

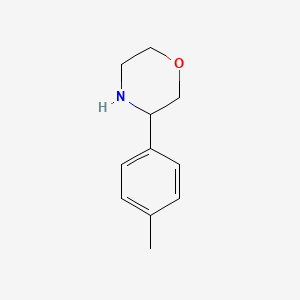

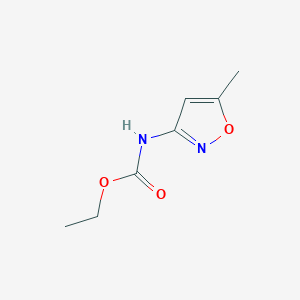

“4-(2-methoxyphenyl)butanoic Acid” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Benzenebutanoic acid, 4-methoxy-; (4-Methoxyphenyl)-4-butyric acid .

Molecular Structure Analysis

The molecular structure of “4-(2-methoxyphenyl)butanoic Acid” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

“4-(2-methoxyphenyl)butanoic Acid” has a molecular weight of 194.23 . It is a powder with a melting point of 39-42°C . The density is 1.1±0.1 g/cm3, and the boiling point is 334.8±17.0 °C at 760 mmHg .

科学的研究の応用

神経保護剤

4-(2-メトキシフェニル)ブタン酸とその誘導体は、神経保護効果について研究されています。 これらの化合物は、化学シャペロン活性により、神経変性疾患に対する潜在的な治療薬になる可能性があるという研究結果があります .

治療用化合物の合成

この化合物は、脱メチル化プロセスによって得られる前臨床候補化合物LY518674の合成における前駆体として役立ちます .

化学シャペロン活性

4-(2-メトキシフェニル)ブタン酸のメトキシ基は、化学シャペロン活性に寄与し、これは合成4-フェニル酪酸(4-PBA)誘導体の研究において重要です .

分子研究

4-(2-メトキシフェニル)ブタン酸の分子構造、分子式C11H14O3、およびInChIキーは、さまざまな分子研究アプリケーションにおいて重要です .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(2-methoxyphenyl)butanoic Acid is unfolded proteins . The compound acts as a chemical chaperone , helping to ameliorate these unfolded proteins and suppress their aggregation . This is particularly relevant in the context of neurodegenerative diseases, where the aggregation of denatured and misfolded proteins is a common feature .

Mode of Action

4-(2-methoxyphenyl)butanoic Acid interacts with its targets by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, the compound exhibits inhibitory activity against histone deacetylases (HDACs) .

Biochemical Pathways

The compound affects the protein folding pathway . Normally, unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of this system causes stagnation of ubiquitinated proteins, resulting in the accumulation of aggregated unfolded proteins .

Pharmacokinetics

It’s worth noting that the optimization of the compound is crucial for its effective medicinal application, due to the high doses currently required for therapeutic efficacy .

Result of Action

The action of 4-(2-methoxyphenyl)butanoic Acid results in the amelioration of unfolded proteins and the suppression of their aggregation . This leads to protective effects against endoplasmic reticulum stress-induced neuronal cell death . The compound has also been reported to improve conditions caused by protein aggregation, such as cataracts caused by mutant γ D-crystallin in cultured cells .

Action Environment

It’s important to note that the compound’s efficacy can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

特性

IUPAC Name |

4-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOJMVLFGSPFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399219 | |

| Record name | 4-(2-methoxyphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33209-75-5 | |

| Record name | 4-(2-methoxyphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxyphenyl)butyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)